An In-depth Technical Guide to 5-Methyl-N,N-diphenylpyridin-2-amine
An In-depth Technical Guide to 5-Methyl-N,N-diphenylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-N,N-diphenylpyridin-2-amine, a substituted aminopyridine of significant interest in chemical and pharmaceutical research. This document elucidates the compound's chemical identity, including its definitive CAS number, and details its known physical and chemical properties. Furthermore, it explores potential synthetic routes, discusses its role as a known impurity in the active pharmaceutical ingredient (API) Pirfenidone, and outlines its broader potential applications in medicinal chemistry. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for professionals engaged in drug discovery, process development, and quality control.
Chemical Identity and Core Properties
CAS Number and Molecular Formula
The correct Chemical Abstracts Service (CAS) number for 5-Methyl-N,N-diphenylpyridin-2-amine is 1445086-62-3 .[1][2][3] It is crucial to distinguish this from a structurally similar compound, 5-Methyl-N-phenylpyridin-2-amine, which bears the CAS number 43191-23-7 and possesses only a single phenyl group attached to the amine.
The molecular formula for 5-Methyl-N,N-diphenylpyridin-2-amine is C₁₈H₁₆N₂ .[1][2]
Physical and Chemical Properties
A summary of the known and predicted properties of 5-Methyl-N,N-diphenylpyridin-2-amine is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 260.34 g/mol | [1][2] |
| Appearance | Off-White Solid | [2] |
| Solubility | Soluble in Methanol | [2] |
| Storage Condition | Refer to Material Safety Data Sheet (MSDS) | [1] |
| Calculated LogP | 4.86 | [3] |
| Topological Polar Surface Area (TPSA) | 16.1 Ų | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 3 | [3] |
Note: LogP and TPSA are computational predictions and should be considered as estimated values.
Synthesis and Manufacturing
Proposed Synthetic Pathways
Two primary catalytic methods are proposed for this synthesis: the Buchwald-Hartwig amination and the Ullmann condensation.[4][5][6][7]
Diagram: Proposed Synthetic Pathways
Caption: General schemes for the synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine.
Experimental Protocol: Buchwald-Hartwig Amination (Generalized)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[4][6]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-halo-5-methylpyridine (where halo can be Br or I), diphenylamine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate or sodium tert-butoxide).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
The interpretation of ¹H and ¹³C NMR spectra is fundamental for structural elucidation.[8][9]
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the pyridine ring and the two phenyl rings.
-
Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-2.5 ppm) corresponding to the methyl group at the 5-position of the pyridine ring.
Predicted ¹³C NMR Spectral Features:
-
Aromatic Carbons: A series of signals in the downfield region (typically δ 110-160 ppm) for the carbons of the pyridine and phenyl rings.
-
Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) for the methyl carbon.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak: An [M]⁺ or [M+H]⁺ peak at m/z ≈ 260.34, corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected IR Absorption Bands:
-
C-N Stretching: Bands in the region of 1250-1350 cm⁻¹.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the region of 1400-1600 cm⁻¹.
-
Applications in Drug Development
Role as a Pharmaceutical Impurity
5-Methyl-N,N-diphenylpyridin-2-amine has been identified as a potential impurity in the manufacturing of Pirfenidone .[10][11][12][13] Pirfenidone is an anti-fibrotic drug used for the treatment of idiopathic pulmonary fibrosis (IPF).[11] The presence of impurities in active pharmaceutical ingredients is a critical quality attribute that must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product. Therefore, having access to well-characterized reference standards of 5-Methyl-N,N-diphenylpyridin-2-amine is essential for analytical method development, validation, and routine quality control of Pirfenidone.[10]
Diagram: Relationship to Pirfenidone
Caption: The role of 5-Methyl-N,N-diphenylpyridin-2-amine as a potential impurity in Pirfenidone.
Potential as a Scaffold in Medicinal Chemistry
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[14][15][16][17] Derivatives of 2-aminopyridine have demonstrated a wide range of pharmacological activities, including but not limited to:
The N,N-diaryl substitution pattern in 5-Methyl-N,N-diphenylpyridin-2-amine offers a three-dimensional structure that could be explored for its potential to interact with various biological targets. Further research into the biological activity of this compound and its derivatives could lead to the discovery of novel therapeutic agents.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-Methyl-N,N-diphenylpyridin-2-amine is not widely available, general safety precautions for handling substituted aminopyridines and aromatic amines should be followed.
General Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Methyl-N,N-diphenylpyridin-2-amine (CAS 1445086-62-3) is a compound of interest primarily due to its role as a potential impurity in the pharmaceutical agent Pirfenidone. Its synthesis can likely be achieved through modern cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. The core 2-aminopyridine structure suggests potential for broader applications in medicinal chemistry, warranting further investigation into its biological properties. This guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical industry, emphasizing the importance of its accurate identification and control.
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